Cas no 1806082-10-9 (4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H5BrF3N3O/c9-6-1-4(2-13)7(5(3-14)15-6)16-8(10,11)12/h1H,2,13H2
- InChIKey: PFMXNECQUKEAGC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CN)=C(C(C#N)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 290
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.9
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022003718-1g |
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine |
1806082-10-9 | 97% | 1g |
$1,646.40 | 2022-04-01 | |
Alichem | A022003718-500mg |
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine |
1806082-10-9 | 97% | 500mg |
$1,068.20 | 2022-04-01 |
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine 関連文献
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4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine (CAS No. 1806082-10-9)
4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806082-10-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, including its aminomethyl, bromo, cyano, and trifluoromethoxy substituents, contribute to its unique chemical reactivity and potential therapeutic applications.
The aminomethyl group at the 4-position of the pyridine ring introduces a nucleophilic center, making the compound a valuable intermediate in the synthesis of more complex molecules. This feature is particularly useful in drug discovery, where functional groups can be further modified to enhance binding affinity or metabolic stability. The presence of a bromo atom at the 6-position adds another layer of reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.
The cyano group at the 2-position and the trifluoromethoxy group at the 3-position contribute to the electronic properties of the molecule. The cyano group is electron-withdrawing, which can influence the reactivity and electronic distribution across the ring. In contrast, the trifluoromethoxy group is electron-donating through resonance but electron-withdrawing through inductive effects, creating a balance that can modulate interactions with biological targets. This combination of substituents makes 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine a versatile scaffold for developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug design. For instance, studies have demonstrated that pyridine-based compounds can exhibit potent activity against various diseases, including cancer, inflammation, and infectious disorders. The structural motifs present in 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine align well with these trends, offering opportunities for further exploration.
In particular, the aminomethyl group has been extensively utilized in peptidomimetic chemistry, where it serves as a linker to connect different pharmacophoric units. This approach has led to the development of novel inhibitors targeting protein-protein interactions, which are challenging to address with traditional small-molecule drugs. Additionally, the bromo and cyano groups provide handles for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and lipophilicity.
The trifluoromethoxy group is another key feature that has been extensively studied for its ability to enhance metabolic stability and binding affinity. Fluoro substitution is a common strategy in drug development due to its ability to modulate electronic properties and improve pharmacokinetic profiles. For example, trifluoromethoxy-substituted pyridines have shown promise in inhibiting kinases and other enzymes involved in signal transduction pathways relevant to cancer therapy.
Current research efforts are focused on leveraging computational methods to accelerate the discovery of novel derivatives of 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine. Techniques such as molecular docking and virtual screening are being employed to identify potential lead compounds with improved efficacy and reduced toxicity. These computational approaches complement traditional high-throughput screening methods, providing a more efficient pipeline for drug discovery.
Moreover, synthetic methodologies have been refined to enable scalable production of this compound for both research and commercial purposes. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex pyridine derivatives efficiently. For instance, palladium-catalyzed cross-coupling reactions have been optimized to introduce various substituents at specific positions on the pyridine ring with high selectivity and yield.
The biological activity of 4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine has been explored in several preclinical studies. Initial findings suggest that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. However, further investigation is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications.
In conclusion,4-(Aminomethyl)-6-bromo-2-cyano-3-(trifluoromethoxy)pyridine (CAS No. 1806082-10-9) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features offer numerous opportunities for designing novel therapeutics with improved pharmacological profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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